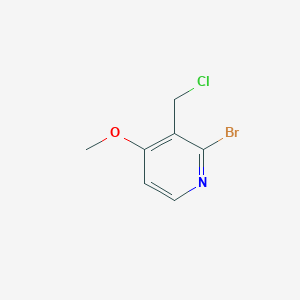![molecular formula C46H30O4 B13647834 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with the chemical formula C27H18O3. It is a solid, white to light yellow crystalline powder with a unique aromatic odor. This compound is known for its complex structure, consisting of multiple benzaldehyde groups attached to a central benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-formylphenylboronic acid.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent like toluene.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.
Purification: Implementing advanced purification techniques like recrystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but with three formyl groups attached to a central benzene ring.
4,4’-Bis(formylphenyl)biphenyl: Contains two formyl groups attached to a biphenyl structure.
特性
分子式 |
C46H30O4 |
|---|---|
分子量 |
646.7 g/mol |
IUPAC名 |
4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C46H30O4/c47-27-31-1-9-35(10-2-31)41-21-42(36-11-3-32(28-48)4-12-36)24-45(23-41)39-17-19-40(20-18-39)46-25-43(37-13-5-33(29-49)6-14-37)22-44(26-46)38-15-7-34(30-50)8-16-38/h1-30H |
InChIキー |
SPXRGUJZBJGBMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
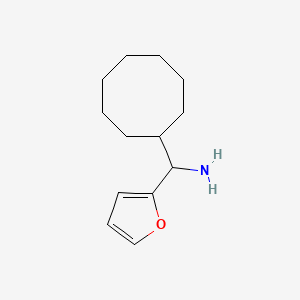
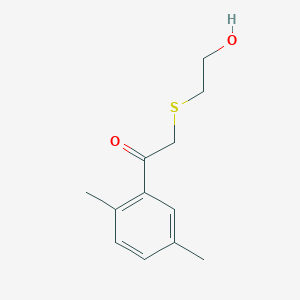
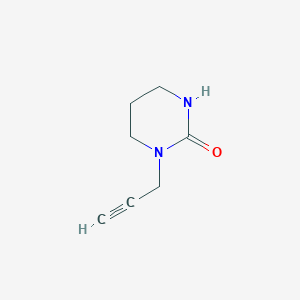
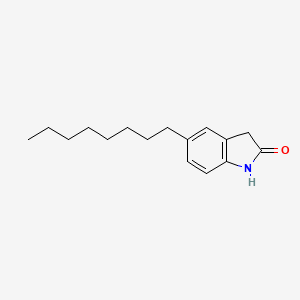
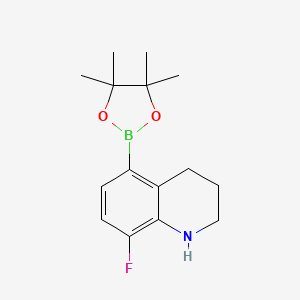
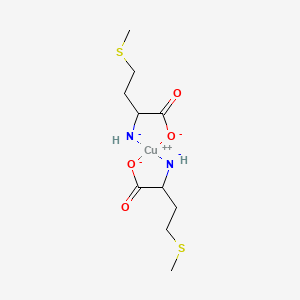
![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
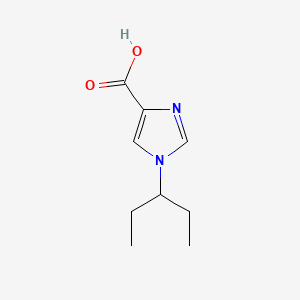
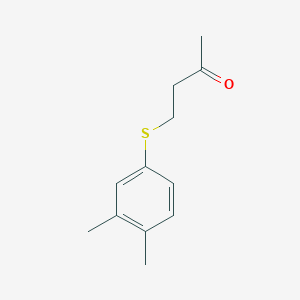
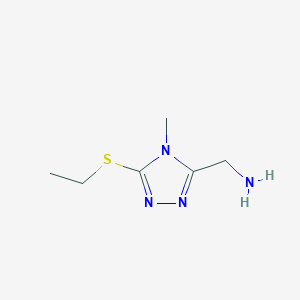
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)

